molecular formula C6H13NO3 B13561605 Ethyl (R)-4-amino-3-hydroxybutanoate

Ethyl (R)-4-amino-3-hydroxybutanoate

Cat. No.: B13561605
M. Wt: 147.17 g/mol
InChI Key: HPMBWEVQPZMKJM-RXMQYKEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (3R)-4-amino-3-hydroxybutanoate is a chiral compound with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of an amino group, a hydroxyl group, and an ester functional group, making it a versatile intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (3R)-4-amino-3-hydroxybutanoate can be synthesized through several methods. One common approach involves the stereoselective reduction of a β,δ-diketo ester using a diketoreductase enzyme. This method offers high stereoselectivity and efficiency . Another method involves the use of a strain of Lactobacillus brevis to convert a β,δ-diketo ester to the desired product with high enantiomeric excess .

Industrial Production Methods

In industrial settings, the production of ethyl (3R)-4-amino-3-hydroxybutanoate often involves biocatalytic processes due to their cost-effectiveness and environmental benefits. The use of engineered microorganisms or isolated enzymes allows for the efficient and scalable production of this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3R)-4-amino-3-hydroxybutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives such as amides, alcohols, and ketones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Ethyl (3R)-4-amino-3-hydroxybutanoate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (3R)-4-amino-3-hydroxybutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s functional groups allow it to participate in hydrogen bonding, electrostatic interactions, and covalent modifications, which are crucial for its biological activity .

Comparison with Similar Compounds

Similar Compounds

    Ethyl (3S)-4-amino-3-hydroxybutanoate: A stereoisomer with different biological activity.

    Methyl (3R)-4-amino-3-hydroxybutanoate: A similar compound with a different ester group.

    Ethyl (3R)-4-amino-3-hydroxyhexanoate: A homolog with a longer carbon chain.

Uniqueness

Ethyl (3R)-4-amino-3-hydroxybutanoate is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its ability to act as a chiral building block makes it valuable in asymmetric synthesis and drug development .

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

ethyl (3R)-4-amino-3-hydroxybutanoate

InChI

InChI=1S/C6H13NO3/c1-2-10-6(9)3-5(8)4-7/h5,8H,2-4,7H2,1H3/t5-/m1/s1

InChI Key

HPMBWEVQPZMKJM-RXMQYKEDSA-N

Isomeric SMILES

CCOC(=O)C[C@H](CN)O

Canonical SMILES

CCOC(=O)CC(CN)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.